![molecular formula C16H18ClN3O2 B11181730 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione](/img/structure/B11181730.png)
1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylpiperazinyl group, and a pyrrole-2,5-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrrole-2,5-dione structure. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as recrystallization and chromatography to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-1H-pyrrole-2,5-dione
- 1-(4-chlorophenyl)-3-(4-ethylpiperidin-1-yl)-1H-pyrrole-2,5-dione
- 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,4-dione
Uniqueness: 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications .
Biological Activity
1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H19ClN2O2
- Molecular Weight : 306.79 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylpiperazine and the appropriate pyrrole derivative under controlled conditions. The reaction pathway is critical for ensuring high yield and purity of the final product.
Antitumor Activity
Research has demonstrated that derivatives of pyrrole compounds exhibit significant antitumor properties. Specifically, studies indicate that this compound can inhibit the growth of various cancer cell lines.
A notable study reported that this compound showed effective inhibition against colon cancer cell lines with a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 1.0×10−8 M to 1.6×10−8 M .
The biological activity of this compound is primarily attributed to its ability to interact with key proteins involved in cell signaling pathways:
- EGFR (Epidermal Growth Factor Receptor) : The compound forms stable complexes with the ATP-binding domain of EGFR, which is crucial for its role in tumorigenesis.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Similar interactions have been observed with VEGFR2, further supporting its potential as an antitumor agent.
In Vitro Studies
Table 1 summarizes the inhibitory effects of the compound on various cancer cell lines:
Cell Line | GI50 (M) | Mechanism of Action |
---|---|---|
HCT116 | 1.0×10−8 | EGFR Inhibition |
SW620 | 1.6×10−8 | VEGFR2 Inhibition |
Colo205 | 1.5×10−8 | Interaction with lipid bilayers |
These findings indicate that the compound not only inhibits cell proliferation but also alters membrane dynamics, suggesting a multifaceted mechanism of action.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Colon Cancer Model : In a chemically induced colon cancer model in rats, treatment with this compound led to a significant reduction in tumor size compared to control groups .
- Toxicity Assessment : Toxicity studies revealed low cytotoxicity at therapeutic concentrations (10 µg/mL to 50 µg/mL), with slight toxicity observed at higher concentrations (100 µg/mL), indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C16H18ClN3O2 |
---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
TWLSZACKMPJVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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